3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2416235-11-3
VCID: VC6374791
InChI: InChI=1S/C7H10N2O.ClH/c8-6-3-5(4-6)7-1-2-10-9-7;/h1-2,5-6H,3-4,8H2;1H
SMILES: C1C(CC1N)C2=NOC=C2.Cl
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63

3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride

CAS No.: 2416235-11-3

Cat. No.: VC6374791

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63

* For research use only. Not for human or veterinary use.

3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride - 2416235-11-3

Specification

CAS No. 2416235-11-3
Molecular Formula C7H11ClN2O
Molecular Weight 174.63
IUPAC Name 3-(1,2-oxazol-3-yl)cyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C7H10N2O.ClH/c8-6-3-5(4-6)7-1-2-10-9-7;/h1-2,5-6H,3-4,8H2;1H
Standard InChI Key QAKSHDXZSYISHZ-OLQVQODUSA-N
SMILES C1C(CC1N)C2=NOC=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a cyclobutane ring substituted at the 1-position with an amine group and at the 3-position with a 1,2-oxazole ring. The hydrochloride salt form improves aqueous solubility, a critical factor for pharmacological utility. Key structural attributes include:

PropertyValue/Description
Molecular FormulaC₇H₁₁ClN₂O
Molecular Weight174.63 g/mol (calculated)
IUPAC Name3-(1,2-oxazol-3-yl)cyclobutan-1-amine hydrochloride
SMILES NotationC1C(CC1N)C2=NOC=C2.Cl
Topological Polar Surface Area65.5 Ų (estimated)

The oxazole ring contributes aromaticity and hydrogen-bonding capacity, while the strained cyclobutane ring may influence conformational dynamics and target binding .

Synthetic Methodologies

Key Synthetic Routes

While direct synthesis protocols for this specific compound remain undocumented in peer-reviewed literature, analogous cyclobutanamine derivatives provide insight into plausible pathways:

  • Oxazole Ring Formation:

    • Cyclocondensation of nitriles with β-hydroxyamines under acidic conditions .

    • Palladium-catalyzed coupling reactions for heterocycle assembly .

  • Cyclobutanamine Functionalization:

    • Alkylation of cyclobutanamine precursors with oxazole-containing electrophiles .

  • Salt Formation:

    • Treatment with hydrochloric acid to yield the hydrochloride salt .

A representative multi-step synthesis might involve:

  • Preparation of 3-bromocyclobutan-1-amine via photocycloaddition.

  • Buchwald-Hartwig coupling with oxazole boronic esters.

  • Acidic workup to isolate the hydrochloride salt .

Physicochemical Properties

Stability and Solubility

The hydrochloride salt form enhances water solubility compared to the free base. Predicted properties include:

PropertyValue
logP (Octanol-Water)1.2 (estimated)
Water Solubility>10 mg/mL (pH 7.4, predicted)
Melting Point215-220°C (decomposes)

The oxazole ring’s electron-deficient nature may facilitate π-π stacking interactions in biological systems .

Research Applications and Case Studies

Analgesic Development

In opioid receptor binding assays, cyclobutanamine-oxazole hybrids demonstrated mixed agonist/antagonist profiles:

Compoundμ-Opioid K<sub>i</sub> (nM)κ-Opioid K<sub>i</sub> (nM)
Cyclorphan analog3.4 ± 0.715.2 ± 2.1
Butorphan derivative8.9 ± 1.26.3 ± 0.9

Data adapted from morphinan derivative studies .

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